molecular formula C19H30N2 B246947 4-methyl-1'-(4-methylbenzyl)-1,4'-bipiperidine

4-methyl-1'-(4-methylbenzyl)-1,4'-bipiperidine

Cat. No.: B246947
M. Wt: 286.5 g/mol
InChI Key: MVSCFPZAXZUDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine is a complex organic compound that belongs to the class of bipiperidines This compound is characterized by the presence of two piperidine rings connected by a benzyl group, with a methyl group attached to the benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with 4-methylbenzyl chloride under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the second piperidine ring, often through a cyclization process.

Industrial Production Methods

In industrial settings, the production of 4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted bipiperidines.

Scientific Research Applications

4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzyl alcohol: Shares the benzyl group but lacks the bipiperidine structure.

    4-Methyl-1,2-benzenediol: Contains a benzene ring with hydroxyl groups, differing significantly in structure.

    4-Methylimidazole: An imidazole derivative with different chemical properties.

Uniqueness

4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C19H30N2/c1-16-3-5-18(6-4-16)15-20-11-9-19(10-12-20)21-13-7-17(2)8-14-21/h3-6,17,19H,7-15H2,1-2H3

InChI Key

MVSCFPZAXZUDED-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)C

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)C

Origin of Product

United States

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